![molecular formula C22H23N3O3S B2774526 N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide CAS No. 894015-26-0](/img/structure/B2774526.png)
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide
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Overview
Description
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide is a useful research compound. Its molecular formula is C22H23N3O3S and its molecular weight is 409.5. The purity is usually 95%.
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Scientific Research Applications
- Application : N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3-methylphenyl)ethanediamide has been synthesized as a key intermediate in the development of novel calcium channel antagonists. These compounds selectively inhibit the influx of extracellular calcium through L-type voltage-dependent calcium channels, leading to vasodilation and myocardial contraction inhibition .
- Application : Although not directly studied for anti-HIV activity, the compound’s indole moiety suggests the possibility of exploring its antiviral properties. Further research is warranted to evaluate its efficacy against HIV-1 .
- Application : N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3-methylphenyl)ethanediamide has been involved in a multicomponent reaction, leading to the formation of a previously unknown furochromenone derivative. Investigating its reactivity in multicomponent reactions may reveal new synthetic pathways .
- Application : While specific studies on this compound’s Kv1.5 channel-blocking activity are lacking, its structural features suggest potential interactions with ion channels. Further investigation could shed light on its pharmacological effects .
- Application : Considering its synthesis as a calcium channel antagonist intermediate, exploring the antihypertensive properties of this compound is warranted. Structural modifications may enhance its potency and duration of action .
- Application : Researchers can use N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N’-(3-methylphenyl)ethanediamide as a starting point for designing new calcium channel antagonists or other therapeutic agents. Its unique structure provides opportunities for innovative drug development .
Calcium Channel Antagonism
Anti-HIV-1 Activity
Multicomponent Reactions
Kv1.5 Channel Blockade
Antihypertensive Agents
Novel Drug Design
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . This suggests that the compound might interact with its targets by inhibiting certain enzymatic reactions, leading to changes in cellular processes.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
Pharmacokinetics
The compound is described as soluble in non-polar organic solvents and insoluble in water . This suggests that the compound might have good lipid solubility, which could potentially enhance its absorption and distribution within the body.
Result of Action
These could potentially include processes related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .
properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-5-4-6-17(13-14)25-21(27)20(26)23-12-11-19-15(2)24-22(29-19)16-7-9-18(28-3)10-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKIPKWTDDUBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methylphenyl)ethanediamide |
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